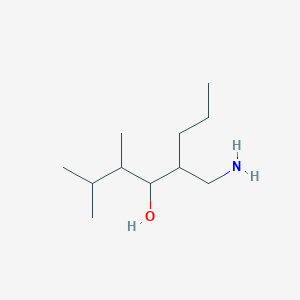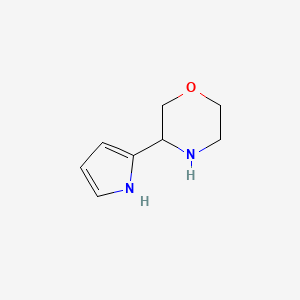
5-(Aminomethyl)-2,3-dimethyloctan-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Aminomethyl)-2,3-dimethyloctan-4-ol is an organic compound with a complex structure that includes an aminomethyl group, two methyl groups, and a hydroxyl group attached to an octane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-2,3-dimethyloctan-4-ol can be achieved through several synthetic routes. One common method involves the reductive amination of 5-hydroxymethylfurfural (HMF) using a suitable amine source and a reducing agent. This process typically requires a catalyst, such as silica-supported cobalt nanoparticles, to facilitate the reaction under mild conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as eco-friendly reagents and catalysts, is also emphasized to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
5-(Aminomethyl)-2,3-dimethyloctan-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various amine derivatives, carbonyl compounds, and substituted octane derivatives .
Aplicaciones Científicas De Investigación
5-(Aminomethyl)-2,3-dimethyloctan-4-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of polymers and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 5-(Aminomethyl)-2,3-dimethyloctan-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The hydroxyl group may also participate in hydrogen bonding, further stabilizing the compound’s interactions with its targets .
Comparación Con Compuestos Similares
Similar Compounds
5-(Aminomethyl)-2-furancarboxylic acid (AMFC): A similar compound derived from HMF, used as a monomer for biopolymers.
5-Hydroxymethylfurfural (HMF): A precursor for various amine derivatives, including 5-(Aminomethyl)-2,3-dimethyloctan-4-ol.
Uniqueness
This compound is unique due to its specific structural features, such as the presence of both aminomethyl and hydroxyl groups on an octane backbone.
Propiedades
Fórmula molecular |
C11H25NO |
|---|---|
Peso molecular |
187.32 g/mol |
Nombre IUPAC |
5-(aminomethyl)-2,3-dimethyloctan-4-ol |
InChI |
InChI=1S/C11H25NO/c1-5-6-10(7-12)11(13)9(4)8(2)3/h8-11,13H,5-7,12H2,1-4H3 |
Clave InChI |
MAVBWWHOYXIUFO-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CN)C(C(C)C(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[(5-acetyl-4-methyl-1,3-thiazol-2-yl)methyl]carbamate](/img/structure/B13488587.png)

![4-{4-[(3-Chloro-2-hydroxypropyl)amino]phenyl}morpholin-3-one](/img/structure/B13488601.png)



![Cyclopropyl-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13488621.png)

![(2R*)-2-amino-3-[(2R)-oxolan-2-yl]propanoic acid hydrochloride](/img/structure/B13488627.png)

![(2S)-2-amino-3-[4-(methoxycarbonyl)-1,3-oxazol-5-yl]propanoic acid](/img/structure/B13488651.png)
![2-(2,6-Dioxo-3-piperidyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B13488653.png)

![8-Azatricyclo[4.3.0.0~2,5~]nonane-7,9-dione](/img/structure/B13488658.png)
